molecular formula C11H12BrF3O2 B14773910 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene

Katalognummer: B14773910
Molekulargewicht: 313.11 g/mol
InChI-Schlüssel: CBIWSAYANPXOQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O2. It is a derivative of benzene, characterized by the presence of bromine, isopropoxy, methoxy, and trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H12BrF3O2

Molekulargewicht

313.11 g/mol

IUPAC-Name

1-bromo-5-methoxy-4-propan-2-yloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12BrF3O2/c1-6(2)17-10-4-7(11(13,14)15)8(12)5-9(10)16-3/h4-6H,1-3H3

InChI-Schlüssel

CBIWSAYANPXOQG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.